molecular formula C12H15N3O B6622389 6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide

6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide

Cat. No.: B6622389
M. Wt: 217.27 g/mol
InChI Key: QRHGDIPUKDQVJQ-UHFFFAOYSA-N
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Description

6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a dimethylamino group, a methyl group, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amide formation. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or ethanol. For instance, the reaction of 4-dimethylaminopyridine with propargyl bromide in the presence of a base like sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the prop-2-ynyl group.

    N,N-Dimethyl-4-aminopyridine: Another derivative with similar properties but different substituents.

Uniqueness

6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-ynyl group, in particular, can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-5-8-15(4)12(16)10-6-7-11(13-9-10)14(2)3/h1,6-7,9H,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHGDIPUKDQVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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